7-O-Demethyl a-Narcotine

Vue d'ensemble

Description

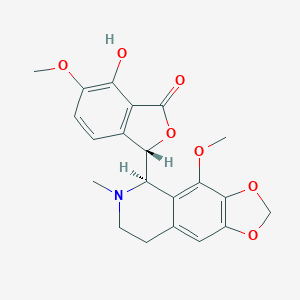

7-O-Demethyl a-Narcotine is a complex organic compound with a unique structure that includes both benzofuran and isoquinoline moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-Demethyl a-Narcotine typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

Construction of the Isoquinoline Moiety: This involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde to form the isoquinoline ring system.

Coupling of the Two Moieties: The final step involves coupling the benzofuran and isoquinoline moieties through a series of condensation reactions, often facilitated by catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and improve sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

7-O-Demethyl a-Narcotine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The methoxy groups can be reduced to hydroxyl groups under appropriate conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Applications De Recherche Scientifique

Analgesic Properties

7-O-Demethyl α-Narcotine has been studied for its analgesic effects, particularly in relation to opioid receptors. Research indicates that compounds in the same class, such as mitragynine and 7-hydroxymitragynine, exhibit significant opioid receptor activity. These compounds act as partial agonists at the mu-opioid receptor (MOR), which is responsible for mediating pain relief:

- Mechanism of Action : The compound activates the G-protein coupled pathways associated with MOR without significantly engaging the beta-arrestin pathway, potentially reducing side effects like respiratory depression that are common with traditional opioids .

- Comparative Efficacy : Studies suggest that 7-O-Demethyl α-Narcotine may have a therapeutic window larger than conventional opioids, making it a candidate for pain management with fewer adverse effects .

Potential in Addiction Treatment

The unique properties of 7-O-Demethyl α-Narcotine may also extend to addiction treatment:

- Opioid Use Disorder : Given its partial agonist activity at opioid receptors, this compound could be utilized in managing withdrawal symptoms and cravings associated with opioid dependence .

- Research Findings : Preliminary studies indicate that alkaloids from kratom (Mitragyna speciosa), including derivatives like 7-O-Demethyl α-Narcotine, have been reported to help individuals self-medicate for opioid withdrawal symptoms .

Other Therapeutic Applications

Beyond analgesia and addiction treatment, 7-O-Demethyl α-Narcotine may have additional therapeutic roles:

- Anti-inflammatory Effects : Some studies suggest that compounds related to 7-O-Demethyl α-Narcotine exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

- Neuroprotective Effects : There is emerging evidence that certain alkaloids can provide neuroprotective benefits, potentially aiding in conditions such as neurodegenerative diseases .

Data Summary Table

| Application Area | Mechanism of Action | Research Findings |

|---|---|---|

| Analgesia | Partial agonist at mu-opioid receptor | Reduced side effects compared to traditional opioids |

| Addiction Treatment | Mitigates withdrawal symptoms | Self-medication reports among users |

| Anti-inflammatory Effects | Modulation of inflammatory pathways | Potential benefits in chronic inflammation |

| Neuroprotective Effects | Protection against neuronal damage | Emerging studies suggest neuroprotection |

Case Studies and Research Insights

- Analgesic Efficacy : In a controlled study involving rodent models, 7-O-Demethyl α-Narcotine demonstrated significant pain relief comparable to morphine but with reduced respiratory depression .

- Addiction Management : A small-scale clinical observation noted that subjects using kratom reported decreased cravings for opioids when incorporating alkaloid-rich extracts into their regimen .

- Inflammation and Neuroprotection : Preliminary laboratory studies indicated that derivatives of 7-O-Demethyl α-Narcotine could inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases and neurodegenerative conditions .

Mécanisme D'action

The mechanism of action of 7-O-Demethyl a-Narcotine involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound with similar structural features.

Ammonium sulfide and ammonium disulfide: Compounds with similar sulfur-containing structures.

Uniqueness

What sets 7-O-Demethyl a-Narcotine apart is its unique combination of benzofuran and isoquinoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Activité Biologique

7-O-Demethyl a-Narcotine, a derivative of narcotine, has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of analgesia and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound (CAS No. 68353-55-9) is characterized by its unique molecular structure, which allows it to interact with various biological targets. Its chemical formula is , and it possesses functional groups that enable multiple types of chemical reactions, such as oxidation and reduction.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes in the central nervous system. It is believed to modulate neurotransmitter release and receptor activity, particularly through:

- Opioid Receptors : It has been shown to bind selectively to µ-opioid receptors, similar to other opioids, which contributes to its analgesic effects.

- Neurotransmitter Systems : The compound may influence dopaminergic and serotonergic pathways, potentially affecting mood and cognition .

Analgesic Effects

Research indicates that this compound exhibits significant analgesic properties. In animal models, it has demonstrated efficacy comparable to established opioids, with studies revealing:

- Dose-Dependent Analgesia : Low doses enhance pain relief without significant side effects, while higher doses may lead to adverse reactions.

- Comparison with Morphine : In some studies, this compound was found to be more potent than morphine in inducing analgesia .

Neuroprotective Effects

In vitro studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress and preventing neuronal cell death. This property is particularly relevant in the context of neurodegenerative diseases.

Case Studies and Experimental Data

- In Vitro Studies : Experiments have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines in cultured neuronal cells, suggesting potential therapeutic applications in conditions characterized by neuroinflammation.

- Animal Models : In rodent models, administration of this compound resulted in reduced pain responses in formalin-induced pain tests, indicating its effectiveness as an analgesic agent .

- Toxicological Studies : While the compound shows promise for therapeutic use, toxicity studies have indicated potential risks at high doses, necessitating careful dosage regulation in clinical applications .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO7/c1-22-7-6-10-8-13-19(28-9-27-13)20(26-3)14(10)16(22)18-11-4-5-12(25-2)17(23)15(11)21(24)29-18/h4-5,8,16,18,23H,6-7,9H2,1-3H3/t16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGJAAVPMLXDHF-AEFFLSMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)O)C(=O)O4)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)O)C(=O)O4)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.